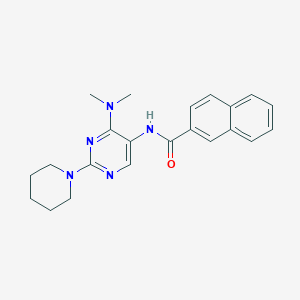

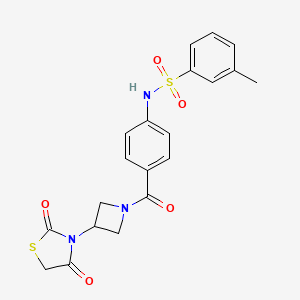

![molecular formula C16H10F3NO3S B2972184 (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1025264-69-0](/img/structure/B2972184.png)

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile (BTPE) is a novel organic compound used in scientific research. It is a versatile compound that has been used in a number of applications, such as synthesis, drug design, and drug delivery. BTPE has been found to possess a number of unique properties, including high solubility in water, high stability in organic solvents, and low toxicity. This makes it an attractive compound for use in laboratory experiments and drug design.

Aplicaciones Científicas De Investigación

Polymerizations and Complexation

The compound has been studied in the context of polymerization initiators and complexation with conjugate acids in solvents like dichloromethane and acetonitrile. These studies contribute to understanding the solvation and reactivity of ethylenic monomers, which are crucial for developing new polymeric materials with tailored properties (Souverain et al., 1980).

Chemical Synthesis

Research has also focused on its use in chemical synthesis, such as the preparation of phenylselenium trichloride for vinylic chlorination reactions (Stuhr-Hansen et al., 1996) and the addition of sulfenic acids to monosubstituted acetylenes (Aversa et al., 2009). These studies highlight the compound's versatility in facilitating diverse organic transformations.

Catalysis

In the realm of catalysis, the compound's derivatives have been shown to be effective in selenium-catalyzed oxidations with aqueous hydrogen peroxide, showcasing their potential as selective and reactive catalysts for the oxidation of carbonyl compounds (ten Brink et al., 2001).

Diels–Alder Reactivity

The Diels–Alder reactivity of derivatives like (E)-3-phenylsulfonylprop-2-enenitrile has been explored, demonstrating moderate regioselectivity with unsymmetrical dienes and providing a method for synthesizing α,β-unsaturated nitriles through base-catalyzed elimination (Bradley & Grayson, 2002).

Conversion to Esters

Investigations into the conversion of sulfone derivatives to esters via pyrolysis have revealed methods for producing alkadienoate esters, contributing to the field of synthetic organic chemistry by offering new pathways for ester synthesis (Tanikaga et al., 1984).

Propiedades

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3S/c17-16(18,19)23-13-6-4-5-12(9-13)10-15(11-20)24(21,22)14-7-2-1-3-8-14/h1-10H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWDUQSWZXTWNN-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

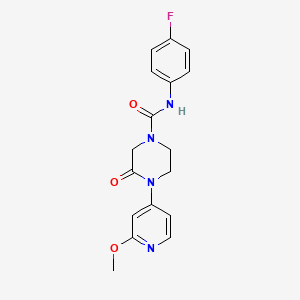

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)

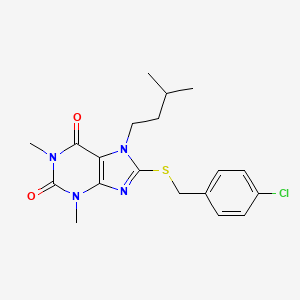

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

![Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate](/img/structure/B2972113.png)

methanone](/img/structure/B2972115.png)

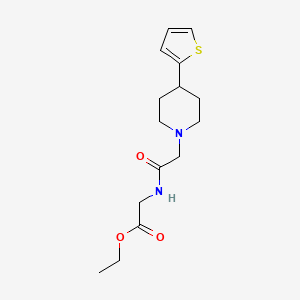

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)